(2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one
Description
(2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The A-ring is a 4-ethylphenyl group, while the B-ring is a furan-2-yl moiety connected via an E-configured double bond. Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-12-5-7-13(8-6-12)15(16)10-9-14-4-3-11-17-14/h3-11H,2H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFIOHJNJFKEKD-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-ethylbenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
(2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It may inhibit specific enzymes involved in biological processes.
Modulating signaling pathways: It could affect cellular signaling pathways, leading to changes in cell behavior.
Interacting with cellular components: The compound may bind to proteins, DNA, or other cellular components, altering their function.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the A-Ring
4-Ethylphenyl vs. 4-(Methylsulfanyl)phenyl
- LabMol-70 [(2E)-3-(furan-2-yl)-1-(4-(methylsulfanyl)phenyl)prop-2-en-1-one] (): The methylsulfanyl group (-SMe) is electron-donating via resonance, increasing electron density on the A-ring. This may enhance reactivity in electrophilic substitutions.
4-Ethylphenyl vs. 4-Ethoxyphenyl
- (2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (): The ethoxy (-OEt) group is strongly electron-donating, increasing A-ring electron density. This could stabilize the chalcone’s enone system, affecting redox properties. Biological Relevance: Ethoxy substituents in chalcones are linked to enhanced antimicrobial activity, as seen in compounds with MIC values as low as 0.31 mg/mL against C. albicans .
4-Ethylphenyl vs. Halogen-Substituted A-Rings
- (2E)-1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one ():
- Chlorine is electron-withdrawing, reducing electron density on the A-ring. This may increase the electrophilicity of the α,β-unsaturated ketone, enhancing reactivity with nucleophiles (e.g., thiols in biological targets).
- Crystallography : Halogenated chalcones often exhibit planar molecular geometries, facilitating π-π stacking in crystal lattices .
Substituent Effects on the B-Ring
Furan-2-yl vs. Thiophene Derivatives
- (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one (): Replacing furan with thiophene introduces sulfur’s polarizability, enhancing intermolecular interactions (e.g., S···π contacts).
Furan-2-yl vs. Methoxy-Substituted B-Rings
- Cardamonin [(E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one] ():
- Methoxy groups on the B-ring increase hydrophilicity and hydrogen-bonding capacity. Cardamonin’s IC50 of 4.35 μM (vs. 4.7–70.79 μM for halogenated analogues) highlights the importance of electron-donating groups for bioactivity .
Biological Activity
The compound (2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one , also known as CAS Number 1951439-83-0 , is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and other relevant pharmacological activities based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has been evaluated for its antiproliferative effects on various cancer cell lines. Research shows that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.
Case Study:
A study on structurally related compounds demonstrated IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, indicating potent antiproliferative effects . The pro-apoptotic effects were observed at concentrations around 10 µM with low toxicity to healthy cells.
Antimicrobial Activity
The compound's antimicrobial activity has also been investigated, with promising results against various bacterial strains. In vitro tests revealed that similar furan derivatives exhibited significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 |
| Compound B | Escherichia coli | 0.0048 |
| Compound C | Candida albicans | 0.0195 |
These findings suggest that this compound may possess similar properties, potentially making it a candidate for further development in antimicrobial therapies .
The biological activity of this compound is likely attributed to several mechanisms:
- ROS Generation : Induces oxidative stress in cancer cells leading to apoptosis.
- Cell Cycle Arrest : Alters the progression of the cell cycle, particularly in cancerous cells.
- Antimicrobial Effects : Disrupts bacterial cell membranes or metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
